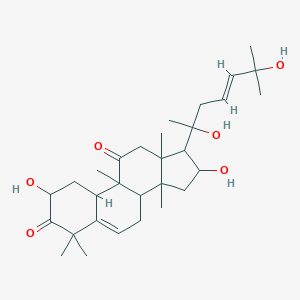
22-deoxocucurbitacin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
22-deoxocucurbitacin D is a natural compound that belongs to the cucurbitacin family. It is found in various plants, including Cucurbitaceae, and has been shown to have potential therapeutic properties. This compound has been the subject of numerous scientific studies over the years, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions have been extensively researched.
Applications De Recherche Scientifique
1. Potential Use in Cancer Therapy
Research has indicated that vitamin D analogues, such as 22-ene-25-oxa-vitamin D (related to 22-deoxocucurbitacin D), show significant immunosuppressive effects. This property is beneficial for treating conditions like lung cancer, as these compounds can inhibit metastasis and angiogenesis in cancer cells without the hypercalcemic toxicity typically associated with vitamin D. This makes them promising candidates for cancer treatment and prevention (Daniel et al., 2005).
2. Role in Steroid Modification
Efficient modification of steroid 20S-hydroxy functionality, a process relevant to compounds like 22-deoxocucurbitacin D, is crucial for the industrial preparation of medically important derivatives. For instance, the one-pot method involving alkylation and reductive cleavage of the epoxy bond is a significant process for creating derivatives like Maxacalcitol, a 1α,25-dihydroxy-22-oxa-vitamin D3. These derivatives have considerable medicinal importance (Shimizu et al., 2004).
3. Application in Molecular Biology and Drug Development
The synthesis and evaluation of ortho-Aryl N-Hydroxycinnamides as potent inhibitors of specific enzymes (like Histone Deacetylases) are critical in biological processes and diseases. Compounds related to 22-deoxocucurbitacin D, owing to their structural similarities, can be potential candidates in developing targeted therapies for diseases like lung cancer (Huang et al., 2012).
4. Implications in Chronopharmacology and Osteoporosis
The chronopharmacological effects of certain vitamin D analogues, which include derivatives of 22-deoxocucurbitacin D, have been studied in models of osteoporosis. These compounds demonstrate varied efficacy and toxicity based on dosing time, indicating their potential as more effective and safer treatment options for osteoporosis compared to other vitamin D3 analogues (Tsuruoka et al., 2004).
5. Exploring Anti-inflammatory and Analgesic Activities
Studies have investigated the analgesic and anti-inflammatory activities of cucurbitacins, closely related to 22-deoxocucurbitacin D. These compounds, isolated from certain plant seeds, have shown significant in vivo anti-inflammatory and analgesic activities, suggesting their potential as new lead compounds for pain and inflammation management (Marzouk et al., 2013).
Propriétés
Numéro CAS |
15371-78-5 |
|---|---|
Nom du produit |
22-deoxocucurbitacin D |
Formule moléculaire |
C30H46O6 |
Poids moléculaire |
502.7 g/mol |
Nom IUPAC |
17-[(E)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C30H46O6/c1-25(2,35)12-9-13-29(7,36)23-20(32)15-27(5)21-11-10-17-18(14-19(31)24(34)26(17,3)4)30(21,8)22(33)16-28(23,27)6/h9-10,12,18-21,23,31-32,35-36H,11,13-16H2,1-8H3/b12-9+ |
Clé InChI |
IJFYQSUPMMVTOA-NZKKDQNNSA-N |
SMILES isomérique |
C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)[C@](C)(C/C=C/C(C)(C)O)O)O |
SMILES |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)C)C)C(C)(CC=CC(C)(C)O)O)O)C)C |
SMILES canonique |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)C)C)C(C)(CC=CC(C)(C)O)O)O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



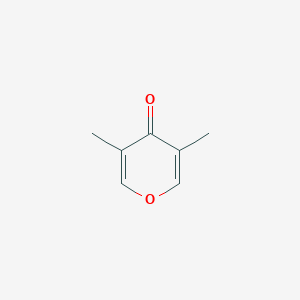
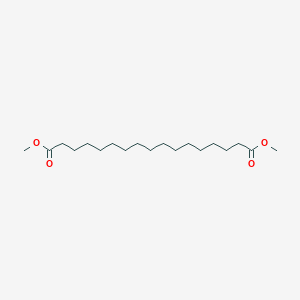
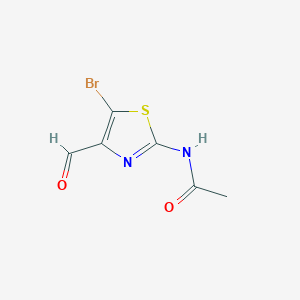
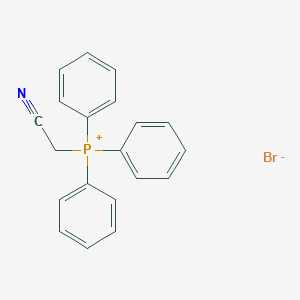
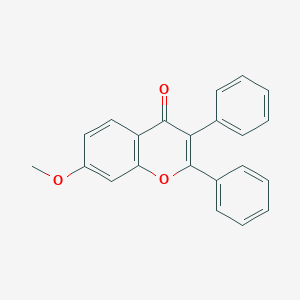
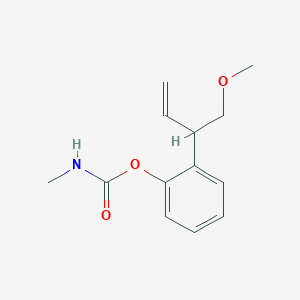
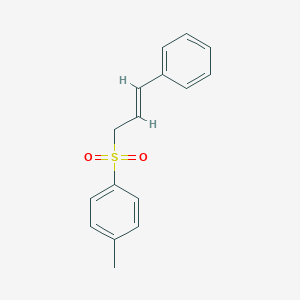
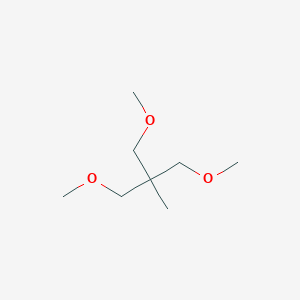
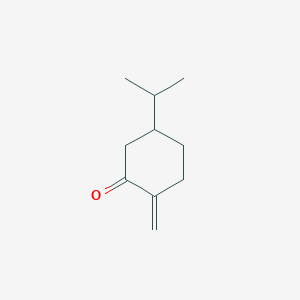
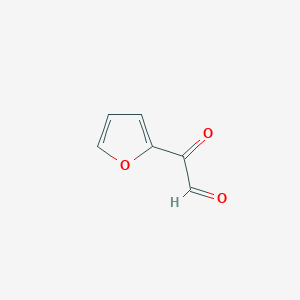
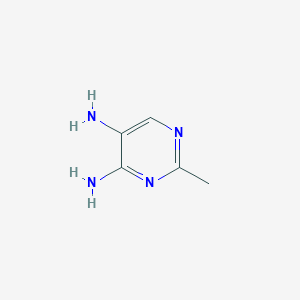
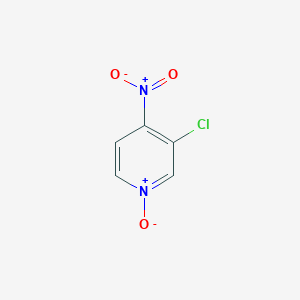
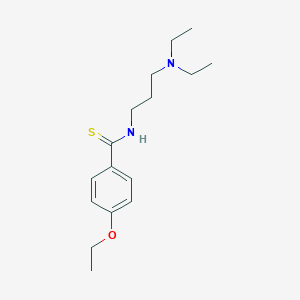
![4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one](/img/structure/B102943.png)